molecular formula C7H4FN B182440 4-Fluorobenzonitrile CAS No. 143234-87-1

4-Fluorobenzonitrile

Cat. No.: B182440
CAS No.: 143234-87-1
M. Wt: 121.11 g/mol
InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
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Description

4-Fluorobenzonitrile is an organic compound with the molecular formula C7H4FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzonitrile can be synthesized through several methods. One common method involves the halogen exchange reaction, where 4-chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a phase transfer catalyst. The reaction typically occurs in an aprotic dipolar solvent at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of quaternary ammonium compounds as catalysts to enhance the efficiency of the halogen exchange reaction. This method is advantageous due to its relatively high yield and shorter reaction times compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Phenols, thiophenols

    Catalysts: Quaternary ammonium compounds, phase transfer catalysts

    Solvents: Aprotic dipolar solvents such as dimethyl sulfoxide

Major Products:

    Diaryl Ethers and Thioethers: Formed from substitution reactions

    4-Cyanotriphenylamine: Formed from condensation reactions

    Thorium(IV) Tetraazamacrocycles: Formed from metal-mediated coupling reactions

Mechanism of Action

The mechanism of action of 4-fluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of the electron-withdrawing fluorine atom. This substitution enhances the reactivity of the nitrile group, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

4-Fluorobenzonitrile can be compared with other similar compounds such as:

    4-Chlorobenzonitrile: Similar in structure but with a chlorine atom instead of fluorine. It is less reactive in nucleophilic substitution reactions.

    4-Bromobenzonitrile: Contains a bromine atom, which makes it more reactive in certain coupling reactions compared to this compound.

    4-Iodobenzonitrile: The presence of an iodine atom makes it highly reactive in various organic reactions.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

IUPAC Name

4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVBBNGWBBYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061600
Record name 4-Fluorobenzonitrile
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Molecular Weight

121.11 g/mol
Source PubChem
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CAS No.

1194-02-1
Record name 4-Fluorobenzonitrile
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Record name 4-Fluorobenzonitrile
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Record name 4-Fluorobenzonitrile
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Record name Benzonitrile, 4-fluoro-
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Record name 4-Fluorobenzonitrile
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Record name 4-FLUOROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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